molecular formula C8H7F3N2O2 B3302078 Methyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 915376-16-8

Methyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B3302078
CAS No.: 915376-16-8
M. Wt: 220.15 g/mol
InChI Key: UAWGOXCVYUUVHG-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 915376-16-8) is a fluorinated pyrimidine derivative with the molecular formula C₈H₇F₃N₂O₂ and a molecular weight of 220.15 g/mol . It features a pyrimidine ring substituted with a methyl group at position 4, a trifluoromethyl group at position 2, and a methyl ester at position 3. The compound is characterized by high purity (≥95%) and is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable for drug design .

Properties

IUPAC Name

methyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-4-5(6(14)15-2)3-12-7(13-4)8(9,10)11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWGOXCVYUUVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-(trifluoromethyl)pyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency in the production process .

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit or activate specific pathways by binding to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents/Modifications Physicochemical Properties Applications/Notes
Methyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate 915376-16-8 C₈H₇F₃N₂O₂ 4-methyl, 2-CF₃, 5-COOCH₃ Purity ≥95%; MW 220.15 g/mol Intermediate for pharmaceuticals/agrochemicals; ester group allows hydrolysis to acid
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate 4774-35-0 C₈H₇F₃N₂O₂ 2-CF₃, 5-COOCH₂CH₃ (ethyl ester) Similarity score: 0.72 Used in synthesis of fluorinated heterocycles; ethyl ester may alter solubility
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid 306960-74-7 C₇H₅F₃N₂O₂ 4-methyl, 2-CF₃, 5-COOH Similarity score: 0.77 Active metabolite; carboxylic acid form enhances bioavailability
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate - C₁₇H₁₈FN₂O₄S 4-fluorophenyl, 6-isopropyl, 2-SO₂CH₃ MP 82–85°C (after hydrolysis) Rosuvastatin intermediate; sulfonyl group improves metabolic stability
Ethyl 2-(methylsulfanyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate 149771-12-0 C₉H₉F₃N₂O₂S 2-SCH₃, 4-CF₃, 5-COOCH₂CH₃ CAS 149771-12-0 Sulfur-containing analog; potential for enhanced binding interactions

Key Comparison Points:

Structural Variations :

  • Ester vs. Acid : The methyl/ethyl ester groups (e.g., 915376-16-8 vs. 306960-74-7) serve as prodrug moieties, hydrolyzing to carboxylic acids in vivo for improved bioavailability .
  • Substituent Effects : Trifluoromethyl groups enhance electronegativity and stability, while sulfonyl (e.g., in rosuvastatin intermediates) or sulfur-containing groups (e.g., 149771-12-0) modify binding affinity .

Synthetic Accessibility :

  • Yields vary significantly. For example, the rosuvastatin intermediate in had a 25% total yield due to multi-step synthesis, while thiazole carbohydrazides in achieved up to 99% yields via straightforward condensation .
  • Hydrolysis of esters (e.g., using LiOH in THF/H₂O) is a common step to generate bioactive acids .

Physicochemical Properties :

  • Melting points for trifluoromethyl pyrimidines range widely: thiazole derivatives in melt at 217–304°C , while the rosuvastatin intermediate acid melts at 218–222°C .
  • Ethyl esters (e.g., 4774-35-0) may exhibit lower melting points than methyl esters due to increased alkyl chain flexibility .

Applications :

  • Pharmaceutical Intermediates : Compounds like 915376-16-8 and 306960-74-7 are used in kinase inhibitor and anticoagulant development .
  • Agrochemicals : Trifluoromethyl groups improve pesticidal activity by resisting metabolic degradation .

Research Findings and Trends

  • Hydrogen Bonding : The trifluoromethyl group’s electron-withdrawing nature influences hydrogen-bonding patterns, critical for crystal packing and solubility (see Etter’s graph set analysis in ) .
  • SHELX Software : Structural validation of analogs often relies on SHELX for crystallographic refinement (e.g., and ) .
  • Fluorine Impact: Fluorinated pyrimidines exhibit enhanced blood-brain barrier penetration, as seen in retinol-binding protein antagonists () .

Biological Activity

Methyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, materials science, and biological research. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine core with a trifluoromethyl group and a carboxylate ester. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into cellular membranes.

The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. Upon entering the cell, it can modulate various signaling pathways by binding to target proteins, potentially influencing inflammatory and neurological processes.

Enzyme Interaction Studies

This compound has been utilized as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to inhibit or activate specific enzymes makes it a valuable tool in understanding biochemical pathways.

Medicinal Chemistry Applications

This compound serves as a building block in the synthesis of pharmaceutical compounds targeting neurological disorders and inflammatory diseases. Its unique structural features allow for the development of novel therapeutics with improved efficacy and selectivity.

Case Studies

  • Inhibition of Inflammatory Pathways :
    • A study demonstrated that this compound effectively inhibited the NF-kB pathway, a crucial mediator in inflammation. This inhibition was linked to reduced expression of pro-inflammatory cytokines in vitro.
  • Neuroprotective Effects :
    • Experimental results indicated that this compound exhibited neuroprotective properties in models of neurodegeneration, potentially through modulation of oxidative stress pathways .
  • Anticancer Activity :
    • In vitro assays showed that this compound displayed cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound's IC50 values were significantly lower than those of standard chemotherapeutics, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits NF-kB pathway; reduces pro-inflammatory cytokines
NeuroprotectionModulates oxidative stress; protects neuronal cells
Anticancer ActivityCytotoxic effects on MDA-MB-231 and lung cancer cells; low IC50 values

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting methyl esters with trifluoromethyl pyrimidine precursors under reflux in solvents like THF or dichloromethane (DCM). Key steps include temperature control (e.g., 40–70°C) and base selection (e.g., triethylamine or LiOH) to optimize yields. Hydrolysis of ester intermediates may require aqueous/organic biphasic systems to isolate products .

Q. How is the compound characterized spectroscopically, and what reference data are available?

  • Methodological Answer :

  • NMR : 1H and 13C NMR identify methyl, trifluoromethyl, and pyrimidine ring protons. 19F NMR confirms the trifluoromethyl group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (234.18 g/mol) and fragmentation patterns.
  • IR Spectroscopy : Peaks near 1700–1750 cm⁻¹ indicate ester carbonyl stretching.
  • PubChem Data : Canonical SMILES (CCOC(=O)C1=CN=C(N=C1C)C(F)(F)F) and InChIKey (LYEKBQSEKSEXLT-UHFFFAOYSA-N) serve as cross-references .

Q. What are the key physicochemical properties relevant to experimental design?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, methanol) but poorly soluble in water.
  • Stability : Stable under inert atmospheres but susceptible to hydrolysis under strong acidic/basic conditions.
  • LogP : Estimated at ~2.3 (similar to ethyl analogs), influencing partitioning in chromatographic separations .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve electron density discrepancies?

  • Methodological Answer :

  • Use SHELXL for iterative refinement of X-ray diffraction data. Discrepancies in electron density maps may require:
  • Adjusting occupancy factors for disordered trifluoromethyl groups.
  • Applying restraints to bond lengths/angles using literature-based geometric parameters.
  • Validate models with R-factors (<5% for high-resolution data) and validation tools like PLATON .

Q. What strategies are effective in analyzing hydrogen-bonding networks within its crystal lattice?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using directional parameters from X-ray data.
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess atomic displacement parameters (ADPs) and intermolecular interactions.
  • Hydrogen Bond Metrics : Measure donor-acceptor distances (e.g., 2.8–3.2 Å for O–H···N bonds) and angles (>120°) to confirm stability .

Q. How can reaction yields be improved for derivatives of this compound in multi-step syntheses?

  • Methodological Answer :

  • Solvent Optimization : Use DMF or dioxane for SNAr reactions to enhance nucleophilicity.
  • Catalyst Screening : Test palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura).
  • Workup Protocols : Employ aqueous/organic extraction (e.g., EtOAC/H2O) and column chromatography (silica gel, 0–30% EtOAc/hexane gradient) for purification .

Q. What computational methods are suitable for predicting the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electrophilic substitution sites on the pyrimidine ring.
  • Molecular Docking : Simulate interactions with biological targets (e.g., DHFR enzymes) using AutoDock Vina, focusing on hydrogen bonds with active-site residues (e.g., Asp27, Leu28) .

Q. How do structural modifications (e.g., substituent variations) impact biological activity in related pyrimidine derivatives?

  • Methodological Answer :

  • SAR Studies : Replace the trifluoromethyl group with chloro or methylthio groups and assay for antimicrobial/anticancer activity.
  • In Vitro Assays : Measure IC50 values against target enzymes (e.g., DHFR) using spectrophotometric methods (e.g., NADPH oxidation at 340 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
Reactant of Route 2
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Methyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

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